tert-butyl N-(1-azidopropan-2-yl)carbamate
Overview
Description
Tert-butyl N-(1-azidopropan-2-yl)carbamate, also known as TBAPC, is a chemical compound with a molecular weight of 200.24 g/mol1. It has been gaining significant attention in recent years due to its unique properties and potential applications in various fields of research and industry1.
Synthesis Analysis
The synthesis of tert-butyl N-(1-azidopropan-2-yl)carbamate is not explicitly mentioned in the search results. However, related compounds such as tert-butyl carbamate are used in palladium-catalyzed synthesis of N-Boc-protected anilines2. It’s also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position2.Molecular Structure Analysis
The exact molecular structure of tert-butyl N-(1-azidopropan-2-yl)carbamate is not provided in the search results. However, it’s known that the compound has a molecular weight of 200.24 g/mol1.Chemical Reactions Analysis
The specific chemical reactions involving tert-butyl N-(1-azidopropan-2-yl)carbamate are not detailed in the search results. However, related compounds such as tert-butyl carbamate are known to undergo reactions such as protonation, loss of the tert-butyl cation resulting in a carbamic acid, decarboxylation of the carbamic acid resulting in the free amine, and protonation of the amine under acidic conditions3.Physical And Chemical Properties Analysis
The physical and chemical properties of tert-butyl N-(1-azidopropan-2-yl)carbamate include a molecular weight of 200.24 g/mol1. More detailed properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Crystallographic and Synthetic Applications
One area of interest involves the study of isomorphous crystal structures, where tert-butyl carbamate derivatives have been shown to form part of an isostructural family of compounds. These derivatives engage in simultaneous hydrogen and halogen bonds with carbonyl groups, showcasing their significance in crystal engineering and design (Baillargeon et al., 2017). Additionally, carbamate derivatives have been synthesized and structurally characterized, revealing the interplay of strong and weak hydrogen bonds that assemble molecules into three-dimensional architectures (Das et al., 2016).
Safety And Hazards
The safety data sheet for a related compound, tert-butyl carbamate, suggests that it is not considered hazardous by the 2012 OSHA Hazard Communication Standard4. However, the specific safety and hazard information for tert-butyl N-(1-azidopropan-2-yl)carbamate is not provided in the search results.
Future Directions
The future directions for tert-butyl N-(1-azidopropan-2-yl)carbamate are not explicitly mentioned in the search results. However, given its unique properties and potential applications in various fields of research and industry1, it’s likely that further research and development will continue.
Please note that this analysis is based on the available information and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.
properties
IUPAC Name |
tert-butyl N-(1-azidopropan-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O2/c1-6(5-10-12-9)11-7(13)14-8(2,3)4/h6H,5H2,1-4H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBSOZHFBNUGCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN=[N+]=[N-])NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(1-azidopropan-2-yl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.